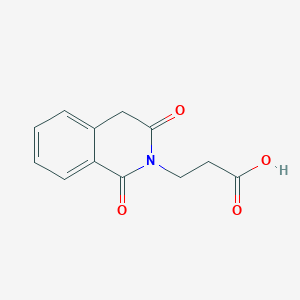

3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1,3-dioxo-4H-isoquinolin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10-7-8-3-1-2-4-9(8)12(17)13(10)6-5-11(15)16/h1-4H,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZUYKZVLRIJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407118 | |

| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75513-35-8 | |

| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C12H11NO4

- Molecular Weight : 233.22 g/mol

- CAS Number : 75513-35-8

- PubChem CID : 4962537

The structure of the compound features a dioxoisoquinoline core, which is known for its diverse pharmacological properties.

Anticancer Properties

Research indicates that compounds containing the 3,4-dihydroisoquinoline moiety exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the potential of these compounds to inhibit leucine aminopeptidase (LAP), an enzyme implicated in tumor progression. The study utilized virtual screening and molecular docking techniques to identify compounds with promising LAP inhibitory activity .

Key Findings:

- Inhibition of LAP : The compound demonstrated effective inhibition of LAP, which is crucial in cancer metabolism.

- Cell Line Studies : The compound showed significant antiproliferative effects on human cancer cell lines such as HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), and Raji (Burkitt's lymphoma) with IC50 values indicating potent activity .

The mechanism by which this compound exerts its effects involves:

- Cell Cycle Arrest : The compound has been shown to induce G1/S phase cell cycle arrest, which is critical for preventing the proliferation of cancer cells.

- Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells through various signaling pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the isoquinoline structure could enhance biological activity. For instance, substituents on the aromatic ring significantly influenced LAP inhibition and antiproliferative effects .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, 35 derivatives of isoquinoline were synthesized and tested for their LAP inhibitory activity. Among them, several displayed promising results with low micromolar IC50 values .

- Toxicological Assessments : Toxicity studies indicated a favorable safety profile for selected compounds, suggesting potential therapeutic applications in oncology .

Data Summary

| Compound ID | Chemical Name | IC50 (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|---|

| 1 | This compound | 16.5 | HL-60, MCF-7, Raji | LAP Inhibition |

| 2 | Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate | 10.0 | Various Cancer Lines | G1/S Arrest |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

- CAS No.: 75513-35-8

- Molecular Formula: C₁₁H₉NO₄

- Molecular Weight : 219.19 g/mol

- Key Features: Contains a dihydroisoquinoline core fused with a 1,3-diketone moiety and a propanoic acid side chain.

- Purity & Availability : Commercial batches offer ≥95% purity, with 1g quantities readily available .

- Applications : Used in medicinal chemistry research, particularly in synthesizing enzyme inhibitors and receptor-targeting analogs .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to analogs based on core modifications, substituents, and pharmacological profiles. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Structural Analogs

Key Insights from Comparative Analysis

Core Modifications: The isoindoline analog (3339-73-9) lacks the aromaticity of the dihydroisoquinoline core, reducing its rigidity and affecting intermolecular interactions . The benzo[de]isoquinoline derivative (86703-96-0) exhibits extended conjugation, enhancing UV absorbance and fluorescence properties for material science applications .

Substituent Effects :

- Pyridinyl substitution (610258-80-5) introduces hydrogen-bonding capability, improving binding affinity in kinase assays .

- Hexahydroisoindole (362000-58-6) increases hydrophobicity, making it suitable for lipid-mediated drug delivery systems .

Pharmacological Activity: The cyclohexyl-hydroxamic acid derivative shows potent AKR1C3 inhibitory activity (62% yield, IC₅₀ = 48 nM), highlighting the role of bulky substituents in enzyme inhibition . 3,4-Dihydroisoquinolin-2-yl sulfonyl benzoic acid derivatives demonstrate structure-activity relationships (SAR) with predictive QSAR models (R² = 0.81 for AKR1C3 inhibition) .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold followed by functionalization with a propanoic acid side chain. A widely used approach is based on the Castagnoli–Cushman reaction , which forms the dihydroisoquinolinone ring system through the condensation of an imine intermediate with homophthalic anhydride.

Step 1: Imine Formation

Aromatic aldehydes react with amines in dry dichloromethane (DCM) at room temperature for 24 hours to form imine intermediates. Anhydrous sodium sulfate is used as a drying agent to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is filtered and evaporated to isolate the crude imine, which is purified by ethanol washing.Step 2: Cyclization via Castagnoli–Cushman Reaction

The imine intermediate is then reacted with homophthalic anhydride in dry toluene under reflux for approximately 6 hours. This step induces ring closure to form the 3,4-dihydroisoquinolinone core. The product precipitates upon cooling and is collected by vacuum filtration, followed by recrystallization from acetonitrile to yield the pure compound.

Alternative Functionalization Methods

Other synthetic methods involve electrophilic substitution or lithiation strategies to introduce the propanoic acid side chain onto the isoquinolinone scaffold:

α-Lithiation of Phenoxyacetic Acid Derivatives

Using lithium hydroxide in tetrahydrofuran (THF) at controlled temperatures (around 25°C) allows selective lithiation and subsequent functionalization of the isoquinolinone ring. This method requires precise stoichiometric control (1.2–1.5 equivalents of LiOH) and temperature regulation to prevent side reactions.Amide Coupling Reactions

Coupling reagents such as 4-methylmorpholine and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) are employed to attach the propanoic acid moiety to the isoquinolinone intermediate. Optimized conditions yield 60–75% product under mild temperatures (25–30°C).

Key Reaction Parameters Influencing Yield and Purity

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | 25–30°C for lithiation and coupling | Prevents side reactions and decomposition |

| Solvent | THF for lithiation; DMF for coupling | Ensures solubility and reaction efficiency |

| Stoichiometry | 1.2–1.5 equiv. lithium hydroxide | Controls lithiation selectivity |

| Reaction Time | 6 hours reflux for cyclization | Complete ring closure |

| Purification | Recrystallization from acetonitrile | Enhances purity to >95% |

Characterization Techniques for Confirmation of Structure

The synthesized compound is characterized by a combination of spectroscopic and crystallographic methods to confirm its identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Aromatic protons of the dihydroisoquinolinone ring appear between δ 7.2–8.1 ppm. The methylene protons adjacent to the propanoic acid carbonyl show a triplet at δ 2.5–3.0 ppm.

- ^13C NMR: Carbonyl carbons resonate at δ 165–170 ppm, confirming the presence of both dioxo and carboxylic acid groups.

Infrared (IR) Spectroscopy

Strong absorption bands at 1700–1750 cm⁻¹ correspond to the carbonyl stretches of the dioxoisoquinoline and carboxylic acid functionalities.X-ray Crystallography

Used to resolve stereochemistry and confirm crystal packing, especially for intermediates and final products with complex ring systems.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Castagnoli–Cushman Reaction | Aromatic aldehyde + amine + homophthalic anhydride, reflux in toluene, 6 h | 60–75 | Efficient ring formation, mild conditions |

| α-Lithiation | Lithium hydroxide in THF, 25°C, 1.2–1.5 equiv. | Variable | Requires strict temperature control |

| Amide Coupling | PyBOP, 4-methylmorpholine in DMF, 25–30°C | 60–75 | Mild conditions, good functional group tolerance |

Q & A

Q. What are the established synthetic routes for 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via electrophilic substitution or lithiation strategies. For example, α-lithiation of phenoxyacetic acid derivatives using lithium hydroxide in tetrahydrofuran (THF) at 25°C enables functionalization of the isoquinolinone scaffold . Intermediate synthesis for related dihydroisoquinolin derivatives involves coupling reagents like 4-methylmorpholine and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF), achieving yields of 60-75% under optimized conditions . Key Parameters :

- Temperature control (25–30°C prevents side reactions).

- Solvent choice (THF for lithiation; DMF for amide coupling).

- Stoichiometry of lithiating agents (e.g., 1.2–1.5 equiv. LiOH).

Q. How is this compound characterized using spectroscopic methods, and what spectral markers are critical for confirming its structure?

- Methodological Answer :

- 1H/13C NMR : The dihydroisoquinolinone moiety shows distinct aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm). The propanoic acid chain exhibits a triplet for the methylene group adjacent to the carbonyl (δ 2.5–3.0 ppm) .

- IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ confirm the presence of carbonyl groups (dioxo and carboxylic acid) .

- X-ray Crystallography : Used to resolve stereochemistry and confirm crystal packing, as demonstrated for structurally similar intermediates .

Q. What are the solubility properties of this compound in common laboratory solvents, and how do they affect experimental design?

- Methodological Answer : Solubility data for analogous propanoic acid derivatives (e.g., 3-(3-hydroxyphenyl)propanoic acid) indicate:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Ethanol | 2.0 | Suitable for stock solutions |

| DMSO | 1.0 | Limited solubility at RT |

| PBS (pH 7.2) | 1.0 | Aqueous compatibility |

| Organic solvents (e.g., DMF) are preferred for initial dissolution, followed by dilution into aqueous buffers for biological assays. Residual solvent effects must be minimized (<0.1% v/v) . |

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of related dihydroisoquinolin derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., osteoclast inhibition vs. amyloid-β aggregation) often arise from assay-specific conditions:

- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to identify activity thresholds .

- Model Systems : Compare in vitro (e.g., RAW 264.7 osteoclasts) and ex vivo (rat erythrocytes) results to confirm target specificity .

- Metabolic Stability : Assess compound degradation in biological matrices (e.g., liver microsomes) to rule out artifactual results .

Q. How can computational chemistry be utilized to predict the reactivity or interaction mechanisms of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like PRMT5 or Smad3, leveraging crystal structures of homologous proteins (e.g., PDB: 6VSB) .

- QM/MM Simulations : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic attack on the dioxo moiety) .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (logBB < 0.3 for this compound) and CYP450 inhibition profiles .

Q. What are the challenges in optimizing enantiomeric purity during synthesis, and what chiral resolution methods are applicable?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers of dihydroisoquinolin derivatives. Retention time differences of 2–3 minutes are typical .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to enhance enantiomeric excess (ee > 90%) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) for solid-state purification .

Data Contradiction Analysis Example

Issue : Conflicting reports on solubility in DMSO (1 mg/mL vs. 5 mg/mL in similar compounds).

Resolution :

- Verify compound identity via LC-MS.

- Test solubility under inert atmosphere (N₂ purging reduces oxidation) .

- Use dynamic light scattering (DLS) to detect colloidal aggregates falsely interpreted as solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.